Tandutinib hydrochloride is a potent and selective inhibitor of type III receptor tyrosine kinases, including FMS-like tyrosine kinase 3, platelet-derived growth factor receptor, and c-KIT. This compound is primarily under investigation for its therapeutic potential in treating acute myelogenous leukemia, particularly in patients with mutations in the FMS-like tyrosine kinase 3 gene. Tandutinib hydrochloride is also recognized for its ability to penetrate the blood-brain barrier, making it a candidate for developing treatments for brain tumors .
Tandutinib hydrochloride is classified as an antineoplastic agent and is categorized under receptor tyrosine kinase inhibitors. It is often referred to by its developmental code names, including MLN518. The compound is synthesized from various precursors that undergo specific chemical reactions to yield the final product. Its molecular formula is with a molecular weight of approximately 599.2 g/mol .
The synthesis of tandutinib hydrochloride involves several key steps:
The molecular structure of tandutinib hydrochloride can be represented by its IUPAC name: 4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide; hydrochloride. The structural formula indicates the presence of various functional groups that contribute to its biological activity:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 599.2 g/mol |
InChI | InChI=1S/C31H42N6O4.ClH/... |
InChI Key | FOEBHLNUCNUHHJ-UHFFFAOYSA-N |
The structure features a quinazoline core, which is critical for its interaction with target receptors .
Tandutinib hydrochloride participates in various chemical reactions essential for its metabolic activation and deactivation:
The major products formed through these reactions include various metabolites characterized using techniques such as liquid chromatography and mass spectrometry.
Tandutinib hydrochloride exerts its pharmacological effects primarily through the inhibition of type III receptor tyrosine kinases:
The compound has demonstrated an IC50 value of approximately 200 nM against FLT3, indicating its potency in inhibiting this target .
Tandutinib hydrochloride appears as a white to off-white solid at room temperature. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
The chemical properties include:
These properties are critical for understanding how tandutinib interacts within biological systems .
Tandutinib hydrochloride has several significant applications in scientific research:
Tandutinib hydrochloride (chemical name: N-(4-Isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride) is a quinazoline-derived small molecule with the molecular formula C₃₁H₄₃ClN₆O₄ and a molecular weight of 599.16 g/mol [1] [3] [6]. The compound features a multi-ring system comprising a methoxy-substituted quinazoline core linked to a piperazine carboxamide group and a 4-isopropoxyphenyl moiety. A key structural element is the 3-(piperidin-1-yl)propoxy chain at the quinazoline 7-position, which enhances kinase binding affinity and contributes to blood-brain barrier penetration [1] [10]. The hydrochloride salt form improves aqueous solubility (2 mg/mL in water at 25°C) and crystallinity, facilitating pharmaceutical formulation [3] [6].
Tandutinib hydrochloride exhibits stability under desiccated storage at 2–8°C but is hygroscopic, requiring protection from moisture. It displays pH-dependent solubility, with optimal dissolution in acidic conditions (pH < 4) due to protonation of its piperazine nitrogen atoms. Spectroscopic characterization includes a characteristic FT-IR peak at 1665 cm⁻¹ (C=O stretch) and distinct ¹H-NMR signals at δ 8.50 ppm (quinazoline H-2) and δ 1.30 ppm (isopropyl methyl groups) [6] [8].
Table 1: Key Physicochemical Properties of Tandutinib Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₃₁H₄₃ClN₆O₄ | - |
Molecular Weight | 599.16 g/mol | - |
CAS Number | 2438900-70-8 | - |
Solubility in Water | 2 mg/mL (clear solution) | 25°C, neutral pH [6] |
Solubility in DMSO | ≥100 mg/mL | 25°C [1] |
Purity | ≥98% | HPLC [3] [6] |
Storage Stability | Stable at 2–8°C (desiccated) | Long-term [3] |
Key Functional Groups | Quinazoline, piperazine, piperidine | FT-IR/NMR [6] [8] |
The compound potently inhibits FLT3 tyrosine kinase (IC₅₀ = 0.22 µM), with additional activity against c-Kit (IC₅₀ = 0.17 µM) and PDGFR (IC₅₀ = 0.20 µM) [1] [6]. Its unique capacity to cross the blood-brain barrier distinguishes it from many kinase inhibitors, enabling potential applications in central nervous system malignancies [1] [10].
The synthesis of tandutinib hydrochloride employs a modular approach centered on functionalized quinazoline intermediates. The primary route involves:
Quinazoline Core Construction:4-Chloro-6-methoxy-7-hydroxyquinazoline serves as the foundational scaffold. Alkylation with 1-(3-chloropropyl)piperidine introduces the 7-position side chain through Williamson ether synthesis under reflux conditions using potassium carbonate as base [7].
Piperazine Linkage:Nucleophilic substitution at the quinazoline 4-position installs the tertiary piperazine group. This reaction requires anhydrous polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (80–100°C) to achieve >85% yield [7].
Carboxamide Coupling:The terminal piperazine nitrogen undergoes condensation with 4-isopropoxy phenyl isocyanate. Catalysis by triethylamine or dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C prevents diurea formation and regioselectively yields the carboxamide [7] [9].
Salt Formation:Freebase tandutinib is treated with hydrochloric acid (1.0 eq) in ethanol/ethyl acetate to precipitate the hydrochloride salt. Recrystallization from isopropanol/water mixtures achieves ≥98% purity (HPLC) [6] [9].
Optimization efforts focused on three key areas:
Table 2: Key Optimization Strategies for Tandutinib Derivatives
Modification Site | Chemical Change | Impact on Properties |
---|---|---|
Quinazoline 7-position | 3-(Piperidin-1-yl)propoxy vs. ethoxy | ↑ Brain penetration (2.7-fold) [10] |
Carboxamide aryl group | 4-Isopropoxyphenyl vs. phenyl | ↓ Off-target kinase activity [3] |
Terminal amine | Hydrochloride salt vs. freebase | ↑ Aqueous solubility (166.9 mM) [1] |
Quinazoline 6-position | Methoxy vs. hydrogen | ↑ FLT3 binding affinity (IC₅₀ 0.22 vs 1.1 µM) |
Critical process refinements included replacing carcinogenic solvents (e.g., chloroform) with ethyl acetate in extraction steps and implementing high-purity (>99%) starting materials to minimize genotoxic impurities [7]. These optimizations yielded tandutinib hydrochloride with reproducible pharmacokinetics, including 78% oral bioavailability in murine models [6].
The inhibitory profile of tandutinib hydrochloride against FLT3, c-Kit, and PDGFR stems from specific structural interactions mapped through SAR studies:
Table 3: Kinase Inhibition Profile and SAR Determinants
Kinase Target | IC₅₀ (µM) | Key Structural Determinants |
---|---|---|
FLT3 | 0.22 | Quinazoline N-1, 6-methoxy, piperazine C=O [1] |
c-Kit | 0.17 | 7-(3-Piperidinopropoxy), isopropoxyphenyl [3] |
PDGFR | 0.20 | Quinazoline core, piperazine nitrogen [6] |
CSF-1R | 3.43 | Non-specific hydrophobic interactions [6] |
KDR/EGFR | >30 | Blocked by isopropoxyphenyl group [3] |
The planar quinazoline scaffold enables π-stacking with Phe622 in FLT3, while maintaining a calculated polar surface area (PSA) of 98 Ų, which balances cell permeability and solubility. Molecular modeling confirms tandutinib adopts a U-shaped conformation when bound to FLT3, with the quinazoline and phenyl rings positioned 110° apart—a geometry critical for simultaneous engagement of the hinge region and allosteric pocket [5] [6]. Compared to structurally related inhibitors:
This SAR profile establishes tandutinib hydrochloride as a multi-targeted inhibitor with optimized topology for type III receptor tyrosine kinases, providing a template for designing brain-penetrant kinase inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7